molecular formula C27H24N4O5 B11201741 N-(3,4-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

N-(3,4-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

Cat. No.: B11201741
M. Wt: 484.5 g/mol
InChI Key: RWTMUTCSPWUFSK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyrimido group and subsequent functionalization with the dimethoxyphenyl and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives with varying substituents. Examples include:

  • N-(3,4-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
  • 2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazole derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H24N4O5

Molecular Weight

484.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetamide

InChI

InChI=1S/C27H24N4O5/c1-34-19-8-6-7-17(13-19)20-15-26(33)31-22-10-5-4-9-21(22)30(27(31)29-20)16-25(32)28-18-11-12-23(35-2)24(14-18)36-3/h4-15H,16H2,1-3H3,(H,28,32)

InChI Key

RWTMUTCSPWUFSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC(=CC=C5)OC)OC

Origin of Product

United States

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